N-(3,5-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
Description
The compound N-(3,5-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a heterocyclic organic molecule featuring a fused bicyclic system (cyclopenta-oxazolo-pyridine core) substituted with a 3,5-dimethoxyphenyl carboxamide group.
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c1-10-16-17(14-5-4-6-15(14)21-19(16)26-22-10)18(23)20-11-7-12(24-2)9-13(8-11)25-3/h7-9H,4-6H2,1-3H3,(H,20,23) |
InChI Key |
JARCBYBEAYATND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF. This intermediate undergoes cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate . The final step involves a Suzuki coupling reaction with various aryl boronic acids in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
Anticancer Properties
Several studies have reported the anticancer potential of compounds similar to N-(3,5-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide. For instance:
- Inhibition of Tumor Growth : Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. In vitro studies show that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
- Mechanism of Action : The mechanism often involves the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties:
- Protection Against Neurodegeneration : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.
Antioxidant Activity
The antioxidant capacity of similar compounds has been evaluated using various assays:
- DPPH Assay : Compounds structurally related to this compound have shown moderate antioxidant activity with IC50 values indicating their potential to scavenge free radicals .
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
| Application Area | Potential Benefits |
|---|---|
| Cancer Treatment | Inhibition of tumor growth and induction of apoptosis |
| Neurological Disorders | Neuroprotection against degeneration |
| Antioxidant Therapies | Scavenging of free radicals |
Case Study 1: Anticancer Activity
A study published in PubMed demonstrated the efficacy of a related compound in inhibiting the growth of bladder cancer cells in vivo. The results indicated that treatment led to significant tumor size reduction compared to control groups .
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by toxic agents, administration of compounds similar to this compound resulted in improved neuronal survival rates and reduced markers of oxidative stress .
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial for cell growth and survival . The compound binds to the kinase domain of PI3K, preventing its activation and subsequent signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from general heterocyclic chemistry and related compounds in the evidence:
Structural Analogues from and :
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Core Structure: Tetrahydroimidazo[1,2-a]pyridine fused with ester and nitrophenyl substituents. Key Differences: Unlike the target compound, this molecule lacks the oxazolo-pyridine system and instead incorporates an imidazole ring. The presence of electron-withdrawing nitro and cyano groups likely alters reactivity and solubility compared to the target’s methoxy substituents. Data: Melting point (243–245°C), spectroscopic validation (¹H/¹³C NMR, IR, MS) .
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ():
- Core Structure : Pyrrolidine-carboxamide fused with benzodioxin and thiazole groups.
- Key Differences : The benzodioxin and thiazole moieties contrast with the target’s cyclopenta-oxazolo-pyridine system. The thiazole ring may confer distinct electronic properties and metal-binding capabilities.
Hypothetical Comparison Table (Based on Structural Analysis):
Biological Activity
N-(3,5-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Chemical Formula : CHNO
- Molecular Weight : 286.33 g/mol
- IUPAC Name : this compound
The presence of the dimethoxyphenyl group and the oxazolo-pyridine structure suggests a potential for diverse biological interactions.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with oxazolo-pyridine frameworks have shown activity against various bacteria and fungi. A study highlighted that certain derivatives demonstrated potent inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
The compound's structural analogs have been evaluated for anticancer activity. For example, triazolopyrimidine derivatives have shown significant antiproliferative effects on cancer cell lines by inducing apoptosis and cell cycle arrest . The mechanism often involves DNA intercalation and inhibition of topoisomerases, which are critical in DNA replication and transcription processes.
Neuroprotective Effects
Some studies suggest that compounds with similar scaffolds may exhibit neuroprotective effects. These effects are often attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of oxazolo-pyridine derivatives for their antimicrobial efficacy. The results showed that certain compounds significantly inhibited bacterial growth with minimum inhibitory concentrations (MIC) as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Activity
In another investigation focused on the anticancer properties of related compounds, it was found that specific analogs exhibited substantial cytotoxicity against various cancer cell lines. The study utilized MTT assays to measure cell viability and confirmed that these compounds could induce G0/G1 phase arrest in the cell cycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
